molecular formula C4Cl2F6 B1197575 1,2-Dichlorohexafluorocyclobutane CAS No. 356-18-3

1,2-Dichlorohexafluorocyclobutane

Cat. No.: B1197575
CAS No.: 356-18-3
M. Wt: 232.94 g/mol
InChI Key: LMHAGAHDHRQIMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1,2-Dichlorohexafluorocyclobutane are protein targets . It has been shown to interact with proteins such as bovine serum albumin and nicotinic acetylcholine receptors . These proteins play crucial roles in various biological processes, including signal transduction and cellular communication.

Mode of Action

This compound interacts with its protein targets in a unique way. It has been shown to have no discernible effect on the mobility of the indole ring in the tryptophan residues of albumin . In contrast, other anesthetic agents like halothane and isoflurane decreased the mobility of the indole rings in a concentration-dependent manner . This suggests that this compound may have a different mode of action compared to other anesthetic agents.

Biochemical Pathways

It has been suggested that the compound may influence the function of proteins and thereby alter various biochemical pathways . More research is needed to fully understand the biochemical pathways affected by this compound.

Result of Action

It has been shown to cause amnesia and seizures at certain concentrations . . These effects suggest that this compound may alter neuronal activity, potentially through its interactions with protein targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its atmospheric processing has been examined due to its potential as an ozone-depleting substance and a greenhouse gas . The compound’s actions may also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorohexafluorocyclobutane can be synthesized through the pyrolysis of chlorotrifluoroethylene. The process involves heating chlorotrifluoroethylene at temperatures ranging from 505°C to 600°C, followed by condensation and rectification to isolate the desired product . Another method involves the dimerization of chlorotrifluoroethylene, which is then subjected to dechlorination in the presence of zinc in a solvent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the pyrolysis of chlorotrifluoroethylene, condensation, and rectification to achieve high yields of the compound .

Scientific Research Applications

Comparison with Similar Compounds

1,2-Dichlorohexafluorocyclobutane can be compared with other halogenated cyclobutanes and nonimmobilizers:

Properties

IUPAC Name

1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAGAHDHRQIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870514
Record name 1,2-Dichloroperfluorocyclobutane
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Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,2-Dichlorohexafluorocyclobutane
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CAS No.

356-18-3
Record name 1,2-Dichlorohexafluorocyclobutane
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Record name 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
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Record name 1,2-Dichloroperfluorocyclobutane
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Record name 1,2-dichlorohexafluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does F6 produce anesthesia like conventional volatile anesthetics?

A1: No, despite its lipophilicity, F6 does not induce immobility in response to noxious stimuli, even at concentrations exceeding those predicted to cause anesthesia based on the Meyer-Overton hypothesis. [, , ]

Q2: Does F6 affect learning and memory?

A2: Yes, F6 impairs learning and memory in a manner similar to conventional anesthetics. Studies have shown that F6 suppresses fear conditioning to context and tone in rats at concentrations lower than those causing convulsions. [, , ]

Q3: How does F6’s effect on learning and memory compare to conventional anesthetics?

A3: While both F6 and conventional anesthetics like isoflurane impair learning and memory, their combined effect is antagonistic rather than additive. This suggests that they act through different mechanisms. []

Q4: Does F6 affect synaptic transmission in the hippocampus like conventional anesthetics?

A4: No, unlike halothane which depresses synaptic transmission in hippocampal CA1 neurons, F6 and another nonimmobilizer, perfluoropentane, have no effect or may even slightly enhance synaptic transmission at these synapses. []

Q5: Does F6 affect thermoregulation?

A5: Unlike conventional anesthetics that significantly depress thermoregulation, F6 shows minimal or no effect on thermoregulation in rats even at concentrations approaching predicted minimum alveolar concentration (MAC). []

Q6: What is the effect of F6 on ventilation?

A6: Unlike many anesthetics that depress respiration, F6 appears to be a respiratory stimulant. Studies in pigs showed that F6 administration during desflurane anesthesia decreased PaCO2 and tended to increase the ventilatory response to CO2. []

Q7: Does F6 affect GABAA receptors like conventional anesthetics?

A7: F6 interacts with GABAA receptors, but its effects are distinct from conventional anesthetics. While it blocks GABAA receptors lacking the γ subunit, it has no effect on receptors containing the γ subunit, unlike isoflurane. [, ]

Q8: Does F6 affect extrasynaptic GABAA receptors?

A8: Studies have shown that extrasynaptic GABAA receptors on hippocampal pyramidal neurons are generally insensitive to F6, even at concentrations significantly exceeding predicted MAC. This contrasts with isoflurane, which consistently modulates these receptors. []

Q9: How does F6 interact with neuronal nicotinic acetylcholine receptors (nAChRs)?

A9: F6 inhibits α4β2 neuronal nAChRs at concentrations relevant to its effects on learning and memory. This interaction is proposed to contribute to its amnestic effects. [, ]

Q10: What is the role of choline acetyltransferase (ChAT) in F6's convulsant activity?

A10: Unlike some convulsants, F6 does not appear to exert its effects by modifying ChAT activity. Studies showed that F6 did not alter the kinetic parameters of ChAT in rat cortical synaptosomes, even at concentrations exceeding those causing convulsions in vivo. []

Q11: What is the molecular formula and weight of F6?

A11: The molecular formula of F6 is C4H2Cl2F6, and its molecular weight is 253.0 g/mol.

Q12: Are there spectroscopic data available for F6?

A12: Yes, infrared absorption spectra [] and 19F NMR spectra [] have been reported for both cis and trans isomers of F6.

Q13: Is there information available on the material compatibility, stability, catalytic properties, and applications of F6 from the provided research papers?

A13: The provided research papers primarily focus on the pharmacological and physiological effects of F6 in the context of anesthesia research. They do not provide information about its material compatibility, stability, catalytic properties, or applications outside this scope.

Q14: Are there computational chemistry studies investigating F6?

A14: Yes, molecular dynamics simulations have been used to optimize the structure and Lennard-Jones parameters of F6. []

Q15: What is known about the structure-activity relationship (SAR) of F6?

A15: Studies comparing the effects of F6 with structurally similar anesthetics and nonanesthetics suggest that subtle changes in halogenation and structure can significantly alter its pharmacological activity. [, , ] For example, the cis isomer of F6 is nearly twice as potent as the trans isomer in inducing convulsions. []

Q16: Is there information available on the stability and formulation of F6 from the provided research papers?

A16: The provided research papers do not offer insights into the stability and formulation strategies for F6.

Q17: Is there information available regarding SHE regulations, PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, or environmental impact of F6 from the provided research papers?

A17: While these aspects are crucial for drug development and understanding a compound's profile, the provided research articles primarily focus on the mechanistic understanding of F6 in the context of anesthesia research and do not provide information on these specific aspects.

Q18: Are there any alternatives or substitutes for F6 in anesthesia research?

A18: Other nonimmobilizers, such as perfluoropropane, perfluorocyclobutane, and 2,3-dichlorooctafluorobutane, are also used in anesthesia research to investigate the mechanisms of action of anesthetics. []

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